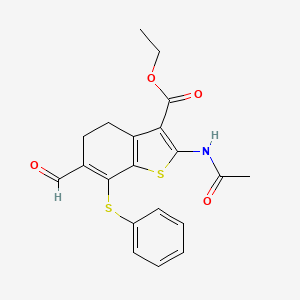

Ethyl 2-(acetylamino)-6-formyl-7-(phenylsulfanyl)-4,5-dihydro-1-benzothiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(acetylamino)-6-formyl-7-(phenylsulfanyl)-4,5-dihydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(acetylamino)-6-formyl-7-(phenylsulfanyl)-4,5-dihydro-1-benzothiophene-3-carboxylate typically involves multiple steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and a suitable precursor such as a halogenated aromatic compound.

Introduction of Functional Groups: The acetylamino, formyl, and phenylsulfanyl groups are introduced through a series of substitution and addition reactions. For example, the acetylamino group can be added via an acetylation reaction using acetic anhydride.

Esterification: The carboxylate group is introduced through an esterification reaction, typically using ethanol and a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.

Reduction: The formyl group can also be reduced to an alcohol.

Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Conversion of the formyl group to a carboxylic acid.

Reduction: Conversion of the formyl group to an alcohol.

Substitution: Replacement of the phenylsulfanyl group with other functional groups.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a variety of chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as a drug candidate. Its various functional groups could interact with biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism by which Ethyl 2-(acetylamino)-6-formyl-7-(phenylsulfanyl)-4,5-dihydro-1-benzothiophene-3-carboxylate exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 2-(acetylamino)-6-formyl-4,5-dihydro-1-benzothiophene-3-carboxylate: Lacks the phenylsulfanyl group.

Ethyl 2-(acetylamino)-7-(phenylsulfanyl)-4,5-dihydro-1-benzothiophene-3-carboxylate: Lacks the formyl group.

Ethyl 2-(amino)-6-formyl-7-(phenylsulfanyl)-4,5-dihydro-1-benzothiophene-3-carboxylate: Lacks the acetyl group.

Uniqueness

The presence of both the formyl and phenylsulfanyl groups in Ethyl 2-(acetylamino)-6-formyl-7-(phenylsulfanyl)-4,5-dihydro-1-benzothiophene-3-carboxylate makes it unique compared to its analogs

This compound’s unique combination of functional groups and its potential for diverse applications make it a valuable subject for further research and development.

Actividad Biológica

Ethyl 2-(acetylamino)-6-formyl-7-(phenylsulfanyl)-4,5-dihydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound, highlighting its antitumor effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C20H19NO4S2

- CAS Number : 1375610

Structural Features

The compound features a benzothiophene core with various functional groups that contribute to its biological activity. The presence of the acetylamino and phenylsulfanyl groups is particularly noteworthy for their roles in modulating biological interactions.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor properties. The following sections detail its effects on cancer cell lines and mechanisms of action.

In Vitro Studies

-

Cell Viability and Apoptosis Induction :

- A study reported an IC50 value of approximately 23.2 µM , indicating effective inhibition of cell viability in MCF-7 breast cancer cells after 48 hours of treatment. The compound induced apoptosis with a notable reduction in cell viability by 26.86% compared to untreated controls .

- Flow cytometry analysis revealed that the compound increased early apoptosis (AV+/PI−) by 8.73% and late apoptosis (AV+/PI+) by 18.13% , demonstrating its potential to trigger programmed cell death .

- Cell Cycle Arrest :

- Autophagy Assessment :

In Vivo Studies

In vivo experiments conducted on tumor-bearing mice showed promising results:

- After treatment with the compound, there was a 54% reduction in solid tumor mass compared to controls treated with standard chemotherapeutic agents like 5-FU . This indicates significant therapeutic potential.

- Hematological parameters improved post-treatment, with notable increases in hemoglobin and red blood cell counts, suggesting a reduction in chemotherapy-induced myelosuppression .

Comparative Analysis of Compounds

A comparative study involving various derivatives of benzothiophene indicated that this compound was among the most active compounds tested against breast cancer cell lines, reinforcing its potential as a lead candidate for further development .

| Compound | IC50 (µM) | Mechanism of Action | Apoptosis Induction |

|---|---|---|---|

| Compound A | 23.2 | Apoptosis | Yes |

| Compound B | 49.9 | Apoptosis | Moderate |

| Ethyl 2-(acetylamino)-6-formyl... | 23.2 | Apoptosis/Necrosis | High |

Mechanistic Insights

The mechanisms underlying the biological activity of this compound are multifaceted:

- Apoptotic Pathways : The activation of intrinsic apoptotic pathways appears to be a primary mode of action, as evidenced by increased caspase activity.

- Cell Cycle Regulation : By inducing G2/M phase arrest, the compound disrupts normal cellular proliferation.

- Hematological Recovery : Its ability to restore hematological parameters suggests a protective effect against chemotherapy-induced toxicity.

Propiedades

IUPAC Name |

ethyl 2-acetamido-6-formyl-7-phenylsulfanyl-4,5-dihydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4S2/c1-3-25-20(24)16-15-10-9-13(11-22)17(26-14-7-5-4-6-8-14)18(15)27-19(16)21-12(2)23/h4-8,11H,3,9-10H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNXPUCTWIHZCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC(=C2SC3=CC=CC=C3)C=O)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.